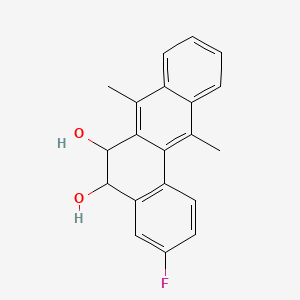
3-Fluoro-7,12-dimethyl-5,6-dihydrotetraphene-5,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-7,12-dimethyl-5,6-dihydrotetraphene-5,6-diol is a chemical compound known for its unique structural properties. It contains a total of 43 bonds, including 26 non-hydrogen bonds, 17 multiple bonds, and 17 aromatic bonds. The molecule also features four six-membered rings, three ten-membered rings, two hydroxyl groups, and two secondary alcohols .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-7,12-dimethyl-5,6-dihydrotetraphene-5,6-diol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction utilizes boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the Suzuki–Miyaura coupling reaction is a promising approach for large-scale synthesis due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-7,12-dimethyl-5,6-dihydrotetraphene-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Fluoro-7,12-dimethyl-5,6-dihydrotetraphene-5,6-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-7,12-dimethyl-5,6-dihydrotetraphene-5,6-diol involves its interaction with molecular targets and pathways. The compound’s hydroxyl groups and aromatic rings play a crucial role in its reactivity and binding affinity. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-7,12-dimethyl-5,6-dihydrotetraphene: Lacks the hydroxyl groups present in 3-Fluoro-7,12-dimethyl-5,6-dihydrotetraphene-5,6-diol.
7,12-Dimethyl-5,6-dihydrotetraphene-5,6-diol: Does not contain the fluorine atom, which affects its reactivity and stability.
3-Fluoro-5,6-dihydrotetraphene-5,6-diol: Lacks the methyl groups, influencing its chemical properties and applications.
Uniqueness
This compound is unique due to the presence of both fluorine and hydroxyl groups, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
87559-59-9 |
|---|---|
Molecular Formula |
C20H17FO2 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
3-fluoro-7,12-dimethyl-5,6-dihydrobenzo[a]anthracene-5,6-diol |
InChI |
InChI=1S/C20H17FO2/c1-10-13-5-3-4-6-14(13)11(2)18-17(10)15-8-7-12(21)9-16(15)19(22)20(18)23/h3-9,19-20,22-23H,1-2H3 |
InChI Key |
VUMAJFMBUUERPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(C3=C(C2=C(C4=CC=CC=C14)C)C=CC(=C3)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14407459.png)
![N-[3-(2,4-Dimethylpentan-2-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14407460.png)
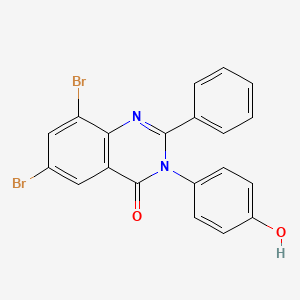
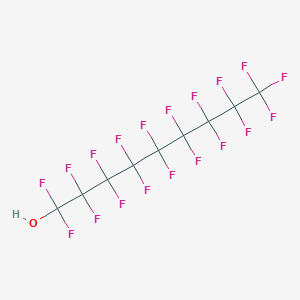
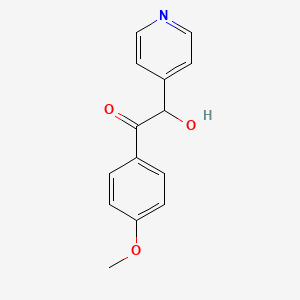

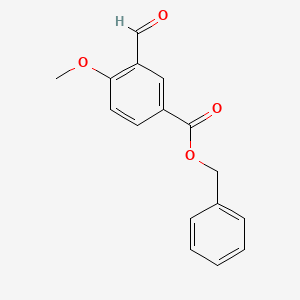
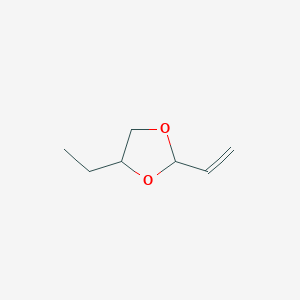
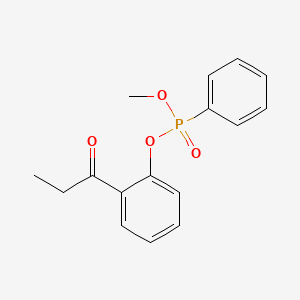
![1,1'-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene](/img/structure/B14407503.png)
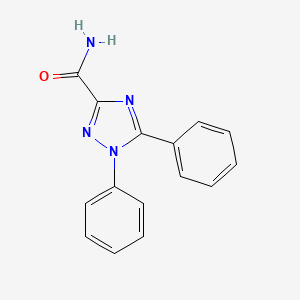
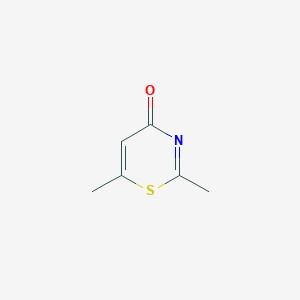

![Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester](/img/structure/B14407538.png)
